molecular formula C17H13F2N3O2S B2904788 N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide CAS No. 941985-54-2

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B2904788
CAS No.: 941985-54-2
M. Wt: 361.37
InChI Key: PJOKQJWXYJEBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles involves condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H13F2N3O2S. It has a molecular weight of 361.37.


Chemical Reactions Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Physical and Chemical Properties Analysis

The compound is soluble in water . Its molecular formula is C17H13F2N3O2S and it has a molecular weight of 361.37.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole motif have been explored for their promising antimicrobial properties. For instance, microwave-induced synthesis of fluorobenzamides, which share structural similarities with the compound , demonstrated significant antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms was particularly noted to enhance these properties (Desai, Rajpara, & Joshi, 2013). Similarly, another study on 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles showed notable antimicrobial and antitubercular activities, although significant antitumor activity was not observed in human tumor cell lines (Patel et al., 2013).

Material Science Applications

In material science, the structural features of polyoxadiazoles, including those with CF3 groups (a functional group related to the chemical structure of interest), have been examined for their optical properties and potential in optoelectronic devices. The studies highlighted the influence of spinning rates and solution concentration on the optical properties of these materials, suggesting their utility in polymer optoelectronics (Hajduk et al., 2010).

Enzyme Activity Modulation

The role of 1,3,4-oxadiazole derivatives in affecting enzyme activities has also been investigated. For example, bis-1,3,4-oxadiazole compounds containing a glycine moiety were shown to activate certain transferase enzymes in serum, offering insights into their potential biological functions and therapeutic applications (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only.

Future Directions

While specific future directions for “N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide” are not mentioned in the search results, there is a general interest in further optimizing compounds with excellent activities against N. gonorrhoeae .

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c18-12-7-4-8-13(19)15(12)16(23)20-9-14-21-22-17(24-14)25-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOKQJWXYJEBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.